1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-1,3-benzoxazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUWFGOKSUXCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 2 Amino 1,3 Benzoxazol 5 Yl Ethanone and Analogous 2 Aminobenzoxazole Architectures
Foundational Synthetic Pathways to the 2-Aminobenzoxazole (B146116) Core
The construction of the 2-aminobenzoxazole ring system can be achieved through several strategic pathways, each offering distinct advantages concerning reagent availability, reaction conditions, and substrate scope.
Cyclization of o-Aminophenols with Cyanating Agents
A classical and widely employed method for synthesizing 2-aminobenzoxazoles involves the cyclization of ortho-aminophenols with an electrophilic cyanating agent. This approach directly introduces the C-2 amino group during the ring-forming step.
Historically, cyanogen (B1215507) bromide (BrCN) has been the reagent of choice for this transformation. nih.gov It reacts with the o-aminophenol, leading to an intermediate that readily undergoes intramolecular cyclization to form the desired 2-aminobenzoxazole. However, the high toxicity of cyanogen bromide has driven the development of safer alternatives. nih.gov
A notable modern alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous, air-stable, and efficient electrophilic cyanating agent. nih.govuclouvain.be The reaction of o-aminophenols with NCTS can be promoted by either a base, such as lithium hexamethyldisilazide (LiHMDS), or a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O). nih.govuclouvain.be The Lewis acid-catalyzed approach, for instance, involves dissolving the o-aminophenol and NCTS in a solvent like 1,4-dioxane, followed by the addition of BF₃·Et₂O and heating under reflux. uclouvain.beuni.lu This method is compatible with a range of substituents on the aminophenol ring, accommodating both electron-donating and electron-withdrawing groups to produce the final products in moderate to good yields. uni.lu
| Reagent | Promoter/Catalyst | Solvent | Conditions | Yield | Ref. |
| Cyanogen Bromide (BrCN) | - | Various | - | Good | nih.gov |
| NCTS | LiHMDS | THF | - | Up to 11% | nih.govuclouvain.be |
| NCTS | BF₃·Et₂O | 1,4-Dioxane | Reflux | 45-60% | uclouvain.beuni.lu |
Oxidative Cyclization Techniques
Oxidative cyclization methods provide another versatile route to the benzoxazole (B165842) core. These reactions often proceed by forming a Schiff base or a related intermediate from an o-aminophenol, which is then cyclized under oxidative conditions. For instance, phenolic Schiff bases (o-hydroxyarylidene anilines) can undergo intramolecular cyclization mediated by reagents like potassium permanganate (B83412) (KMnO₄) in acetic acid.
A more recent and greener approach utilizes elemental sulfur as an oxidant. This method can achieve an oxidative rearranging coupling between o-aminophenols and ketones in the presence of a base like N-methylpiperidine to yield 2-alkylbenzoxazoles. Furthermore, an iron-catalyzed oxidative cyclization has been developed, which offers an environmentally friendly option using aqueous hydrogen peroxide as the oxidant. google.com
Direct Amination Approaches
Instead of building the ring with the amino group present, direct C-H amination strategies involve introducing the amino group onto a pre-formed benzoxazole ring. This is typically achieved at the C-2 position, which is susceptible to nucleophilic attack or metal-catalyzed functionalization.
Copper-catalyzed methods are prominent in this area. Facile and efficient protocols have been developed for the direct C-H amination of benzoxazoles with primary, secondary, or tertiary amines. researchgate.net These reactions can often be performed under mild conditions, sometimes using air or oxygen as the terminal oxidant, and may not require an external base. researchgate.net For example, a copper catalyst can enable the oxidative amination of benzoxazoles with primary amines using tert-butyl peroxide (TBP) as the oxidant under an air atmosphere. researchgate.net Nickel-catalyzed C-H direct amination has also been reported as an effective method.
Multi-Component Reactions for Benzoxazole Construction
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. One-pot procedures have been developed for the synthesis of 2-substituted benzoxazoles. A notable example involves a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by copper(I) iodide, which complements the more common strategies starting from 2-aminophenols. researchgate.net Another versatile one-pot procedure for generating substituted 2-aminobenzoxazoles utilizes 1,1-dichlorodiphenoxymethane, an amine, a base, and an o-aminophenol. researchgate.net
Targeted Synthesis of 1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE and its Positional Isomers
The introduction of an ethanone (B97240) (acetyl) group at a specific position on the 2-aminobenzoxazole scaffold requires careful regiochemical control. The primary strategies involve either building the benzoxazole ring from a pre-functionalized precursor or attempting a post-cyclization acylation.
Strategies for Regioselective Introduction of the Ethanone Moiety at C-5
The most direct and regioselective strategy for the synthesis of this compound involves the cyclization of a precursor that already contains the acetyl group at the desired position.
Strategy 1: Cyclization of 1-(4-amino-3-hydroxyphenyl)ethanone
This approach begins with the starting material 1-(4-amino-3-hydroxyphenyl)ethanone. uni.lu This molecule contains the o-aminophenol moiety with an acetyl group at the para-position relative to the hydroxyl group, which will become the C-5 position of the final benzoxazole. The synthesis is completed by cyclizing this precursor using a suitable cyanating agent. As established in section 2.1.1, reagents like cyanogen bromide or, preferably, NCTS with a Lewis acid promoter, can be used to form the 2-amino-substituted oxazole (B20620) ring. This method ensures that the acetyl group is unambiguously located at the C-5 position, avoiding the formation of positional isomers.
| Precursor | Reagent | Conditions | Product | Ref. |
| 1-(4-amino-3-hydroxyphenyl)ethanone | Cyanogen Bromide or NCTS/BF₃·Et₂O | Reflux in Dioxane | This compound | nih.govuni.lu (Proposed) |
Strategy 2: Post-Cyclization Friedel-Crafts Acylation (Regiochemical Challenges)
An alternative, though more challenging, approach is the Friedel-Crafts acylation of the parent 2-aminobenzoxazole molecule. This electrophilic aromatic substitution would introduce the acetyl group onto the pre-formed heterocyclic system. However, the regioselectivity of this reaction is complex. The benzoxazole ring has multiple sites for substitution, and the directing effects of the existing substituents must be considered.
The 2-amino group is an activating, ortho-, para-director. The oxygen atom within the heterocyclic ring is also an activating ortho-, para-director. Combined, these effects would direct incoming electrophiles primarily to the C-5 and C-7 positions. However, studies on the direct acylation of the related 2(3H)-benzoxazolone system have shown that acylation occurs exclusively at the C-6 position. uclouvain.be This suggests that electronic and steric factors can lead to unexpected regiochemical outcomes, and a Friedel-Crafts acylation of 2-aminobenzoxazole would likely yield a mixture of isomers (5-acetyl, 7-acetyl, and potentially 6-acetyl derivatives), making purification difficult and lowering the yield of the desired C-5 product. Therefore, the cyclization of a pre-acetylated aminophenol remains the superior strategy for the regioselective synthesis of this compound.
Stereochemical Considerations in Synthesis
The introduction of chirality into the 2-aminobenzoxazole scaffold is of significant interest, as stereoisomers can exhibit distinct pharmacological profiles. While the synthesis of the specific achiral target, this compound, does not involve stereochemical considerations, the creation of analogous chiral structures is a key area of research.
Asymmetric synthesis of related heterocyclic systems, such as 4,1-benzoxazepine-2,5-diones, has been achieved by employing chiral pool methodology. researchgate.net For instance, coupling substituted anthranilic acids with chiral α-haloacids can produce chiral benzoxazepine derivatives. researchgate.net In the broader context of benzoxazoles, asymmetric catalysis is pivotal. Chiral vanadyl complexes have been successfully used for the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazole, achieving high enantioselectivities (up to 96% ee). nih.govnih.gov This reaction proceeds via a proposed radical mechanism where the chiral catalyst environment dictates the stereochemical outcome of the C-O bond formation. nih.gov
Furthermore, solid-phase synthesis has been adapted to produce enantiomerically pure 2-aminobenzimidazoles by incorporating optically active α-amino acids, a strategy that could potentially be translated to benzoxazole synthesis. oup.com The development of chiral guanidine (B92328) organocatalysts derived from benzimidazoles for enantioselective α-amination reactions also highlights a promising avenue for creating chiral 2-aminobenzoxazole derivatives. rsc.org
Green Chemistry and Sustainable Synthetic Protocols
In line with the principles of green chemistry, modern synthetic routes aim to reduce waste, energy consumption, and the use of hazardous materials. Several sustainable techniques have been successfully applied to the synthesis of 2-aminobenzoxazole and related benzoxazole structures.
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times and improved yields. rsc.orgacs.orgresearchgate.netnih.gov MAOS has been employed for the direct condensation of 2-aminophenols with carboxylic acids or aldehydes to furnish 2-substituted benzoxazoles, often under solvent-free or on-water conditions. researchgate.netelsevierpure.com For example, the reaction of 2-aminophenol (B121084) with aldehydes can be achieved under microwave irradiation, sometimes facilitated by catalysts like [CholineCl][oxalic acid] deep eutectic solvent or in the presence of an oxidant like phenyliodine(III) diacetate (PIDA). nih.govnih.gov The efficiency of MAOS is demonstrated by the rapid and complete conversion of starting materials to the desired product, an effect attributed to the direct coupling of microwave energy with the molecules in the reaction mixture, which can activate the catalyst independently of the bulk temperature. acs.orggoogle.com
Table 1: Examples of Microwave-Assisted Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
| 2-Aminophenol, Benzaldehydes | [CholineCl][oxalic acid], Solvent-free, MW | 2-Arylbenzoxazoles | Not specified | High | nih.gov |
| 2-Aminophenols, Aldehydes | PIFA, One-pot, MW | 2-Substituted Benzoxazoles | Not specified | Good to Excellent | nih.gov |
| 2-Aminophenol, Carboxylic Acids | PPA, P₂O₅, MW (800W) | 2-Substituted Benzoxazoles | 10 min | 86-92% | researchgate.net |
| Benzoxazole, Piperidine | Homogeneous Copper Catalyst, MW | 2-(Piperidin-1-yl)benzoxazole | < 1 hour | Complete Conversion | google.com |
The application of ultrasonic irradiation is another green technique that accelerates chemical reactions through acoustic cavitation. rsc.org This method has been effectively used for the synthesis of 2-aminobenzoxazoles and related heterocycles, leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. rsc.org For instance, the condensation of o-aminocardanol (a derivative of 2-aminophenol) with various aldehydes to form benzoxazole derivatives has been successfully carried out in ethanol (B145695) using an ion-exchange resin as a catalyst under ultrasonic irradiation (40 kHz). This approach highlights the benefits of sonochemistry in promoting efficient and environmentally friendlier synthetic processes. rsc.org
Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free or low-solvent approach to chemical reactions. This high-energy milling technique has been successfully applied to the one-pot, solvent-free synthesis of 2-anilinobenzoxazoles. The process involves the reaction of 2-aminophenol with anilines and carbon disulfide, where an isothiocyanate intermediate is generated in situ. The cyclodesulfurization is promoted by a catalyst like FeCl₃ under ball-milling conditions, resulting in short reaction times and simple work-up procedures. Similarly, the condensation of 2-aminophenols with aldehydes can be catalyzed by ZnO nanoparticles under ball-milling conditions to produce 2-substituted benzoxazoles efficiently and on a multi-gram scale. This method is noted for its high efficiency, easy product isolation, and favorable environmental profile.
Table 2: Mechanochemical Synthesis of Benzoxazoles
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
| 2-Aminophenol, Anilines, CS₂ | FeCl₃·6H₂O, Ball-milling (30 Hz) | 2-Anilinobenzoxazoles | Not specified | Good | |
| 2-Aminophenol, Aldehydes | ZnO Nanoparticles, Ball-milling (600 rpm) | 2-Substituted Benzoxazoles | 30 min | High |
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents and have also been shown to act as efficient catalysts. DESs, such as those based on choline (B1196258) chloride, are biodegradable, have low toxicity, and are simple to prepare. nih.gov A novel and efficient methodology for the C2-arylation of benzoxazoles with aromatic aldehydes has been developed using a DES as both the catalyst and solvent. This method proceeds smoothly to give high yields of 2-arylbenzoxazoles and is particularly advantageous as the DES can be recovered and reused without significant loss of activity. The combination of DES catalysis with microwave irradiation further enhances the green credentials of benzoxazole synthesis. nih.gov
Catalytic Methodologies for Benzoxazole Functionalization
The direct functionalization of the pre-formed benzoxazole ring is a powerful and atom-economical strategy for creating diverse derivatives. Transition metal-catalyzed C-H bond activation has become a cornerstone of this approach.
Copper-catalyzed methodologies are particularly prominent. Efficient protocols have been developed for the synthesis of functionalized benzoxazoles via an intramolecular copper(II)-catalyzed C-H functionalization/C-O bond formation. This approach can be performed using air as the terminal oxidant, enhancing its sustainability. Copper catalysts have also been employed for the oxidative amination of benzoxazoles at the C2 position, using tertiary or primary amines as the nitrogen source. google.com
Beyond copper, other metals have proven effective. Iron-catalyzed arylation of benzoxazoles with aromatic aldehydes using oxygen as the oxidant provides a cost-effective route to 2-arylbenzoxazoles. An iron-catalyzed oxidative cyclization has also been developed for the synthesis of 2-aminobenzoxazoles. More recently, zirconium-catalyzed one-pot, multicomponent reactions of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) have been reported to produce a wide range of benzoxazoles in high yields under mild conditions.
A novel copper-catalyzed ring-opening functionalization of the benzoxazole core has also been discovered. Treatment of benzoxazole with ethyl diazoacetate in the presence of a specific copper catalyst leads to a highly functionalized substituted benzene (B151609), demonstrating a unique transformation of the heterocyclic scaffold.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of 2-aminobenzoxazoles, often proceeding through C-H activation, cross-coupling, or oxidative cyclization pathways. Key metals in these transformations include palladium and copper.
Palladium-Catalyzed Syntheses:
Palladium catalysts are highly effective in promoting the synthesis of 2-aminobenzoxazoles. One notable method involves the aerobic oxidative coupling of o-aminophenols with isocyanides. acs.orgnih.gov This approach is advantageous due to its mild reaction conditions and the use of readily available starting materials. For instance, the reaction of an o-aminophenol with an isocyanide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, under an air atmosphere yields the corresponding 2-aminobenzoxazole in good to excellent yields. acs.org This transformation is believed to proceed through a palladium(0)/palladium(II) catalytic cycle.
Another palladium-catalyzed approach involves the direct addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives, which, while primarily yielding 2-aminobenzophenones, demonstrates the utility of palladium in activating C-N bonds for the construction of related scaffolds. rsc.org
Copper-Catalyzed Syntheses:
Copper catalysts are also widely employed for the synthesis of 2-aminobenzoxazole derivatives. These methods often involve oxidative C-H amination or cyclization reactions. A copper-catalyzed C-H bond activation strategy allows for the direct oxidative amination of benzoxazoles with primary amines, using tert-butyl peroxide (TBP) as the oxidant under an air atmosphere. nih.gov This method provides a straightforward route to various substituted 2-aminobenzoxazoles.
Furthermore, a combination of a Brønsted acid and copper iodide (CuI) can effectively catalyze the cyclization of 2-aminophenols with β-diketones to furnish 2-substituted benzoxazoles. organic-chemistry.org This reaction tolerates a range of substituents on the 2-aminophenol ring. The dual role of copper as a Lewis acid and a catalyst for the ring-closing oxidative rearomatization is crucial for the success of this transformation. nih.gov
| Catalyst | Reactants | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | o-Aminophenol, Isocyanide | Air | Dioxane | Room Temp | 70-95 | acs.org |
| CuCl/CuCl₂ | Benzoxazole, Amine | Air | Acetonitrile | MW | 60-90 | nih.gov |
| CuI/TsOH·H₂O | 2-Aminophenol, β-Diketone | - | Acetonitrile | 80 | 64-89 | organic-chemistry.org |
Metal-Free Catalytic Systems
The development of metal-free synthetic routes is of great importance in medicinal chemistry to avoid potential metal contamination in the final products. Several effective metal-free strategies for the synthesis of 2-aminobenzoxazoles have been established.
Lewis Acid-Catalyzed Cyclization:
A prominent metal-free approach involves the cyclization of o-aminophenols with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org This reaction proceeds by the Lewis acid activation of the cyano group of NCTS, facilitating a nucleophilic attack by the amino group of the o-aminophenol, followed by intramolecular cyclization. nih.govnih.gov This method is operationally simple and utilizes a non-hazardous cyanating agent. nih.gov
Hypervalent Iodine-Mediated Synthesis:
Hypervalent iodine reagents have emerged as powerful oxidants and Lewis acids in organic synthesis. They can promote the tandem nucleophilic addition and aromatic nucleophilic substitution of o-fluoroanilines with formamides to construct 2-aminobenzoxazoles. rsc.orgrsc.org In these reactions, the hypervalent iodine(III) reagent facilitates the formation of the benzoxazole ring without the need for a metal catalyst. Additionally, hypervalent iodine reagents can be used in cobalt-catalyzed C-H annulation of anilines with formamides to produce 2-aminobenzoxazoles, where the iodine reagent acts as both an oxidant and a Lewis acid. acs.orgresearchgate.net
Photocatalytic and Organocatalytic Approaches:
Visible light photocatalysis offers a green and sustainable approach to 2-aminobenzoxazole synthesis. For instance, the use of Rose Bengal as a photocatalyst can mediate the amination of benzoxazole derivatives, although this method may require a strong organic base and longer reaction times. nih.gov Organocatalysis, using small organic molecules like proline and its derivatives, has also been explored for the synthesis of related heterocyclic scaffolds, showcasing the potential for developing enantioselective routes to chiral 2-aminobenzoxazole derivatives. acs.orgrsc.orgnih.gov
| Catalyst/Reagent | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| BF₃·Et₂O | o-Aminophenol, NCTS | 1,4-Dioxane | Reflux | 45-85 | nih.govacs.org |
| PhI(OAc)₂ | o-Fluoroaniline, Formamide | DCE | Room Temp | 60-92 | rsc.orgrsc.org |
| Rose Bengal | Benzoxazole derivative, Amine | - | - | - | nih.gov |
Solid-Phase Synthesis and Combinatorial Library Generation of 2-Aminobenzoxazole Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technology for the rapid generation of large and diverse libraries of compounds for high-throughput screening in drug discovery. nih.gov The 2-aminobenzoxazole scaffold is well-suited for SPOS, allowing for the introduction of diversity at multiple positions of the molecule.
Linker Strategies:
The choice of linker is critical in SPOS as it tethers the growing molecule to the solid support and dictates the conditions for the final cleavage. For the synthesis of 2-aminobenzoxazole libraries, various linker strategies have been employed.
Thioether Linkage as a Safety-Catch Linker: An efficient solid-phase methodology utilizes a thioether linkage to a Merrifield resin. acs.orgacs.org The synthesis involves the reaction of the resin with 2-aminophenols and carbon disulfide to form a polymer-bound 2-mercaptobenzoxazole (B50546). Oxidation of the thioether to a sulfone activates the linker, allowing for cleavage by nucleophilic attack with various amines to release the desired 2-aminobenzoxazole derivatives. This "safety-catch" approach enables the introduction of diversity at the 2-amino position during the cleavage step. acs.orgnih.gov
Traceless Linkers: Traceless linkers are designed to leave no residual functionality on the final product after cleavage. acs.org While not specifically detailed for 2-aminobenzoxazoles in the provided context, the development of traceless linkers, such as those based on silyl (B83357) or hydrazone chemistry, offers a powerful tool for generating libraries of heterocycles with a hydrogen atom at the point of attachment to the resin. acs.org
Diversity-Oriented Synthesis:
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore a wide range of chemical space. heteroletters.orgcam.ac.uk The solid-phase synthesis of 2-aminobenzoxazole libraries is a prime example of a DOS strategy. By varying the substituted o-aminophenol attached to the resin and the amine used for cleavage, a large and diverse library of 2-aminobenzoxazole analogues can be generated. acs.org Further diversification can be achieved by functionalizing the benzoxazole core while it is still attached to the solid support. For instance, a nitro group on the aromatic ring can be reduced to an amine and then acylated or reacted with isocyanates to introduce additional points of diversity. acs.org
| Resin | Linker Type | Cleavage Condition | Library Diversity | Reference(s) |
| Merrifield | Thioether (Safety-Catch) | Oxidation then Aminolysis | Varied 2-amino and 6-substituents | acs.orgacs.org |
| - | Hydrazone (Traceless) | Trimethylsilanolate | Aliphatic or aromatic hydrogen at cleavage site | acs.org |
Advanced Computational Chemistry and in Silico Molecular Modeling of the 1,3 Benzoxazole Core
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules. researchgate.net These methods are used to determine the fundamental characteristics of a molecule that govern its stability, reactivity, and interactions.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govolemiss.edu For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVDZ), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. olemiss.edupnrjournal.comtandfonline.com The optimized geometry corresponds to the lowest energy conformation of the molecule. For instance, studies on related benzoxazole structures have shown that the benzoxazole ring system is nearly planar. The stability of the molecule is inferred from its total energy, with lower values indicating higher stability.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Energy Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For various heterocyclic compounds, this energy gap has been shown to be a key factor in their biological activity. In a study on imidazo[1,5-a]pyridin-3-yl)phenols, a linear correlation was found between the HOMO-LUMO energy gap and the Hammett constants of substituents, demonstrating the predictability of these calculations.
Table 1: Hypothetical Frontier Molecular Orbital Data for a Benzoxazole Derivative (Note: This table is illustrative and not based on actual data for 1-(2-amino-1,3-benzoxazol-5-yl)ethanone)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Elucidation of Global and Local Reactivity Descriptors
Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is given by ω = χ² / (2η).
Table 2: Hypothetical Global Reactivity Descriptors for a Benzoxazole Derivative (Note: This table is illustrative and not based on actual data for this compound)
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.64 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govolemiss.edu It is used to identify the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For benzoxazole derivatives, MEP maps can highlight the reactive sites, such as the nitrogen and oxygen atoms of the heterocyclic ring, which are often regions of negative potential.
Investigation of Mulliken Charges and Potential Reaction Sites
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide a quantitative measure of the electron distribution and can help in identifying potential reaction sites. Atoms with more negative Mulliken charges are likely to be nucleophilic, while those with more positive charges are electrophilic. This information is complementary to MEP analysis and is crucial for understanding intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or a protein. pnrjournal.com This method is instrumental in drug discovery for elucidating the binding mode and affinity of potential drug candidates. benthamdirect.com For benzoxazole derivatives, which are known to inhibit various enzymes, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target. nih.gov For example, in silico studies on benzoxazole derivatives as anticancer agents have successfully used molecular docking to identify key interactions with targets like VEGFR-2 and DNA gyrase. nih.gov The binding affinity is often expressed as a docking score, with lower (more negative) values indicating a more favorable interaction. These simulations provide a rational basis for optimizing the structure of the ligand to improve its binding and, consequently, its biological activity. pnrjournal.com
Identification of Binding Modes and Interaction Energies with Specific Biological Receptors (e.g., Kinases, Topoisomerases, P2Y14R, Microbial Targets)
Molecular docking and other in silico techniques are pivotal in elucidating the binding modes of 1,3-benzoxazole derivatives with various biological receptors. These studies reveal the specific orientation of the ligand within the receptor's binding pocket and quantify the strength of the interaction, often expressed as binding energy or docking score.
Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy, and several benzoxazole derivatives have been investigated as potential inhibitors. nih.govnih.gov In silico studies have shown that these compounds typically occupy the ATP-binding site of the kinase domain. The binding is driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, a molecular modeling study on a series of benzoxazole derivatives targeting VEGFR-2 revealed that the binding free energies were in good agreement with the experimental inhibitory activities, indicating that steric, electrostatic, and hydrogen bond interactions are the primary drivers for inhibitor-receptor binding. nih.govrsc.org
Topoisomerases: Certain 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of human DNA topoisomerase I and II. nih.gov For example, 5-amino-2-phenylbenzoxazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. nih.gov Computational docking studies can help visualize how these molecules intercalate with DNA and interact with the enzyme's active site, leading to the stabilization of the topoisomerase-DNA cleavage complex.
Microbial Targets: The benzoxazole scaffold is also a promising framework for developing novel antimicrobial agents. For example, novel hybrids of 1,2,3-triazole and benzoxazole have been designed and evaluated as inhibitors of the DprE1 enzyme from Mycobacterium tuberculosis. nih.gov Computational analyses, including molecular docking, have been instrumental in understanding the binding interactions within the DprE1 active site, guiding the synthesis of more potent inhibitors. nih.gov Similarly, benzoxazole derivatives have been investigated for their activity against various bacterial and fungal pathogens, with in silico studies helping to identify key interactions with microbial enzymes. nih.gov
Table 1: Examples of In Silico Interaction Data for 1,3-Benzoxazole Derivatives with Biological Targets
| Derivative Class | Target Receptor | Key Interacting Residues | Predicted Binding Energy/Score | Reference |
| Benzoxazole-Thiazolidinone Hybrids | SARS-CoV-2 3CLpro | Not specified | Not specified | nih.gov |
| Nitrogen-Substituted Benzoxazoles | GABA_A Receptor | MET286, PHE289, VAL290, ASN265 | -34.30 to -56.22 kcal/mol (MMGBSA) | researchgate.net |
| 2,5-Disubstituted Benzoxazoles | DNA Topoisomerase I | Not specified | IC50 values as low as 14.1 µM | nih.gov |
| 2,5-Disubstituted Benzoxazoles | DNA Topoisomerase II | Not specified | IC50 values as low as 17.4 µM | nih.gov |
| Benzoxazole Derivatives | VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Not specified | nih.gov |
| 1,2,3-Triazole-Benzoxazole Hybrids | DprE1 | His132, Ser228, Tyr314, Lys367, Val365, Asn385, Cys387, Tyr60, Lys418 | Not specified | nih.gov |
Analysis of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Cation-π Stacking)
The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. For the 1,3-benzoxazole core, several key types of interactions are consistently observed in computational studies:
Hydrogen Bonding: The nitrogen and oxygen atoms of the benzoxazole ring system can act as hydrogen bond acceptors, while substituents such as amino or hydroxyl groups can serve as both donors and acceptors. In the case of "this compound," the 2-amino group is a potent hydrogen bond donor, and the oxygen of the ethanone (B97240) group at the 5-position can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the binding site and providing specificity. For example, in studies of benzoxazole derivatives as VEGFR-2 inhibitors, hydrogen bonds with key amino acid residues in the hinge region of the kinase are often observed. nih.gov
Cation-π Stacking: The aromatic nature of the benzoxazole ring allows for cation-π interactions with positively charged residues like lysine (B10760008) and arginine. This type of interaction can play a significant role in the binding of benzoxazole derivatives to certain receptors.
π-π Stacking: The planar aromatic system of the benzoxazole core can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The specific combination and geometry of these interactions determine the binding affinity and selectivity of a particular benzoxazole derivative for its biological target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful computational tools used to study the conformational flexibility of the 1,3-benzoxazole core and its derivatives, as well as the stability of their complexes with biological receptors. nih.gov
By simulating the movements of atoms and molecules over a period of time, MD can reveal:
The preferred conformations of the benzoxazole derivative in a solvated environment.
The stability of the key interactions identified through molecular docking.
The binding free energy, which can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov
For example, MD simulations have been employed to confirm the stability of the binding mode of benzoxazole-based VEGFR-2 inhibitors, showing that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. nih.govnih.gov These simulations provide a more realistic and accurate assessment of the binding event than static docking alone.
In Silico Screening and Virtual Library Design for Novel Benzoxazole Chemotypes
The insights gained from computational studies on the 1,3-benzoxazole core are instrumental in the design of novel chemotypes with improved pharmacological properties. In silico screening, also known as virtual screening, allows for the rapid evaluation of large libraries of virtual compounds against a specific biological target. researchgate.netresearchgate.net
This process typically involves:
Library Generation: Creating a virtual library of benzoxazole derivatives by systematically modifying the core structure with different substituents at various positions.
Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key interaction features of known active compounds. researchgate.net This model serves as a filter to select compounds with the desired spatial arrangement of functional groups.
High-Throughput Docking: Docking the virtual library of compounds into the binding site of the target receptor and ranking them based on their predicted binding affinity.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to filter out those with unfavorable pharmacokinetic or toxicological profiles. researchgate.net
This multi-step in silico approach enables the rational design of novel benzoxazole derivatives with enhanced potency, selectivity, and drug-like properties, while minimizing the need for extensive and costly synthesis and biological testing in the early stages of drug discovery.
Lead Identification and Optimization Strategies for 1 2 Amino 1,3 Benzoxazol 5 Yl Ethanone Based Drug Candidates
Principles of Rational Drug Design Leveraging the Benzoxazole (B165842) Scaffold
Rational drug design relies on understanding the three-dimensional structure and electronic properties of a target biomolecule to design compounds that can interact with it specifically and effectively. For the benzoxazole scaffold, this involves leveraging its unique structural and electronic features. The fused ring system provides a rigid framework that can be appropriately substituted to orient functional groups for optimal interaction with a biological target. The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.
Structure-activity relationship (SAR) studies on various benzoxazole derivatives have highlighted the importance of substituents at different positions of the benzoxazole ring in modulating biological activity. nih.gov For instance, modifications at the 2- and 5-positions have been shown to significantly influence the potency and selectivity of these compounds. However, specific SAR studies detailing the impact of the 2-amino and 5-ethanone groups of the target compound are not extensively documented.
Strategies for Enhancing Potency, Selectivity, and Biological Performance
General strategies for optimizing lead compounds based on the benzoxazole scaffold involve chemical modifications to improve their pharmacological profile. These strategies aim to enhance potency, increase selectivity for the desired target over off-targets, and improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Bioisosteric replacement is a common strategy where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's performance. For instance, the amino group in 1-(2-amino-1,3-benzoxazol-5-yl)ethanone could potentially be replaced with other hydrogen bond donors or acceptors to fine-tune its interaction with a target. Similarly, the ethanone (B97240) group could be modified to alter the compound's polarity and metabolic stability. Without specific experimental data on the target compound, these remain theoretical considerations based on general principles of medicinal chemistry.
Development of Diverse Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential drug candidates. The development of focused libraries of benzoxazole derivatives has been a strategy to explore the chemical space around this privileged scaffold. These libraries are typically synthesized using combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of structurally related compounds.
While general methods for the synthesis of benzoxazole libraries exist, there is no specific information available in the public domain regarding the design and synthesis of a chemical library based on the this compound core for HTS campaigns.
Comparative Analysis of Benzoxazole with Related Heterocyclic Scaffolds (e.g., Benzothiazole (B30560), Benzimidazole) in Lead Optimization
Benzothiazole and benzimidazole (B57391) are two other important heterocyclic scaffolds that are structurally related to benzoxazole and are also considered "privileged scaffolds" in drug discovery. They share a similar bicyclic structure but differ in the heteroatom present in the five-membered ring (sulfur in benzothiazole and another nitrogen in benzimidazole). This difference in heteroatom composition leads to variations in electronic distribution, lipophilicity, and hydrogen bonding capacity, which can significantly impact their biological activity and pharmacokinetic properties.
Table 1: Hypothetical Comparative Data of Heterocyclic Analogs
Since no direct experimental data is available for this compound and its analogs, the following table is a hypothetical representation of what such a comparative analysis might entail. The values are for illustrative purposes only and are not based on actual experimental results.
| Feature | This compound | 1-(2-amino-1,3-benzothiazol-5-yl)ethanone | 1-(2-amino-1H-benzimidazol-5-yl)ethanone |
| Scaffold | Benzoxazole | Benzothiazole | Benzimidazole |
| Relative Potency | - | - | - |
| Metabolic Stability | - | - | - |
| Aqueous Solubility | - | - | - |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-amino-1,3-benzoxazol-5-yl)ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves constructing the benzoxazole core followed by functionalization. A common approach includes:
- Cyclocondensation : Reacting 5-acetyl-2-aminophenol derivatives with cyanogen bromide or thiocyanate under acidic conditions to form the benzoxazole ring.
- Substitution reactions : Introducing substituents via nucleophilic substitution (e.g., halogenation at the 5-position using N-bromosuccinimide in DMF at 80°C) .
- Amination : Protecting the ethanone group during amination steps to avoid side reactions. Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (40–80°C), and catalysts (e.g., Pd/C for hydrogenation).
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (ethyl acetate/hexane gradients).
Basic: How does the amino group at the 2-position influence the compound’s reactivity and intermolecular interactions?
Answer:
The 2-amino group:
- Enables hydrogen bonding : Acts as both H-bond donor (NH) and acceptor (lone pair on N), critical for crystal packing and ligand-protein interactions.
- Participates in tautomerism : The benzoxazole ring can exhibit keto-enol tautomerism, affecting electronic properties and reactivity .
- Facilitates functionalization : Undergoes acylation (e.g., with acetyl chloride) or alkylation (e.g., methyl iodide in basic conditions) to modify solubility or bioactivity .
Methodological tip : Characterize tautomeric states using -NMR in DMSO-d to observe NH proton shifts or FTIR for NH/CO stretching vibrations .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- -/-NMR : Assign peaks using DEPT-135 to distinguish CH, CH, and quaternary carbons. The ethanone carbonyl appears at ~200 ppm in -NMR .
- FTIR : Confirm the presence of C=O (1680–1720 cm) and NH (3300–3500 cm) groups.
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (monoclinic P2/c space group common for benzoxazoles) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for purity analysis and ESI-MS for molecular ion confirmation .
Advanced: How can conformational analysis of the benzoxazole ring inform reactivity predictions?
Answer:
- Cremer-Pople puckering parameters : Quantify ring non-planarity using crystallographic data. For example, a puckering amplitude indicates significant distortion, altering π-conjugation and electrophilic substitution sites .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density maps and reactive hotspots (e.g., electrophilic attack at C4 or C6) .
Experimental validation : Compare computational results with X-ray structures refined via SHELXL .
Advanced: How can structural contradictions in reported derivatives (e.g., brominated analogs) be resolved?
Answer:
- Case study : Discrepancies in regioselectivity for bromination (C4 vs. C6) may arise from solvent polarity or directing effects of substituents. For example, electron-withdrawing groups (e.g., NO) direct bromine to C4, while electron-donating groups (e.g., OMe) favor C6 .
- Resolution strategy : Replicate reactions under controlled conditions (e.g., NBS in DMF at 0°C vs. 60°C) and analyze products via -NMR coupling constants to distinguish substitution patterns.
Advanced: What strategies are effective for designing bioactive derivatives targeting specific enzymes?
Answer:
- Structure-activity relationship (SAR) : Modify substituents at the 5-position (e.g., aryl, alkyl) to enhance lipophilicity or H-bonding. For example, replacing ethanone with a trifluoromethyl group improves metabolic stability .
- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with ΔG < −8 kcal/mol.
- In vitro validation : Test inhibitory activity via enzyme-linked assays (e.g., IC determination for COX-2 inhibition) .
Advanced: How can computational modeling predict the compound’s photophysical properties?
Answer:
- TD-DFT calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP/def2-TZVP) to identify π→π* transitions (~300 nm) and charge-transfer states.
- Solvatochromism studies : Compare experimental λ in solvents of varying polarity (e.g., cyclohexane vs. methanol) to validate computational predictions .
Advanced: What are the challenges in refining crystallographic data for this compound, and how can SHELX tools address them?
Answer:
- Common issues : Twinning, disorder in the ethanone group, or weak diffraction due to crystal size.
- SHELXL workflow :
- Data integration : Use SAINT for frame scaling.
- Absorption correction : Apply SADABS for multi-scan data.
- Refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms and constrain H atoms using HFIX commands.
- Validation : Check R (< 0.05) and Flack parameter (< 0.1) for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
